1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene
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Overview
Description
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is an isotope of hydrogen with one neutron, making it heavier. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene typically involves the deuteration of benzene rings. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, often using specialized catalysts and reactors designed to handle deuterium gas safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the metabolic stability of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene involves the unique properties of deuterium. The presence of deuterium alters the bond strength and reaction kinetics, leading to different reaction pathways compared to non-deuterated compounds. This can affect the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentadeuterio-6-iodobenzene: Another deuterated benzene derivative used in similar applications.
2,3,4,5,6-Pentadeuterioaniline: A deuterated aniline compound with applications in chemical and biological research.
2-(2,4,5,6,7-Pentadeuterio-1H-indol-3-yl)acetic acid: A deuterated indole derivative used in metabolic studies.
Uniqueness
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene is unique due to its sulfonyl group, which imparts different chemical properties and reactivity compared to other deuterated benzene derivatives. This makes it particularly useful in studying sulfonyl-related reactions and mechanisms.
Properties
Molecular Formula |
C12H10O2S |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
KZTYYGOKRVBIMI-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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